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molecular formula C5H6ClN3O2 B083867 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole CAS No. 13551-73-0

5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

Cat. No. B083867
M. Wt: 175.57 g/mol
InChI Key: WBMBDRIOUHCVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04077956

Procedure details

148.0 gms. of 5-chloro-1,3-dimethylpyrazole are added to 530 ml. of concentrated sulfuric acid at 0° and 370 ml. of fuming nitric acid are added dropwise with stirring. The reaction mixture is then stirred at 0° for 4 hours, poured over 250 gms. of ice and extracted with methylene chloride. 138 gms. of the product, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, are obtained from the dried organic phase as white crystals, m.p. 77°-78°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH3:8])[CH:3]=1.S(=O)(=O)(O)O.[N+:14]([O-])([OH:16])=[O:15]>>[Cl:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH3:8])[C:3]=1[N+:14]([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NN1C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0°
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred at 0° for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
poured over 250 gms
EXTRACTION
Type
EXTRACTION
Details
of ice and extracted with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NN1C)C)[N+](=O)[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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